molecular formula C21H26N2O2S B2657958 N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide CAS No. 681841-45-2

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide

Cat. No.: B2657958
CAS No.: 681841-45-2
M. Wt: 370.51
InChI Key: QIYMWTRJYRFLMM-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic compound. Indoles are significant in drug discovery and are found in many natural and non-natural products of biological and pharmaceutical importance . They are versatile building blocks in synthesis, providing access to diverse heterocycles .


Molecular Structure Analysis

The compound contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .


Chemical Reactions Analysis

Indoles are versatile and can participate in various chemical reactions. They are frequently used in the synthesis of various organic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a related compound, 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine, is a solid at room temperature .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their structure and the functional groups they contain. Some indole derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-13-6-8-20-19(12-13)18(17(5)23-20)10-11-22-26(24,25)21-9-7-14(2)15(3)16(21)4/h6-9,12,22-23H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYMWTRJYRFLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C(=C(C=C3)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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